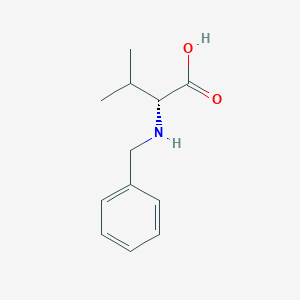

D-Valine, N-(phenylmethyl)-

CAS No.: 98575-68-9

Cat. No.: VC8336540

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98575-68-9 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | (2R)-2-(benzylamino)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C12H17NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m1/s1 |

| Standard InChI Key | FJBAOZHBRMLMCP-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)O)NCC1=CC=CC=C1 |

| SMILES | CC(C)C(C(=O)O)NCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)C(C(=O)O)NCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

D-Valine, N-(phenylmethyl)-, formally named N-(Phenylmethyl)-D-valine methyl ester, has the molecular formula . Its structure includes:

-

A D-valine backbone with the stereochemical configuration () at the alpha-carbon.

-

A phenylmethyl (benzyl) group attached to the nitrogen atom, enhancing hydrophobicity.

-

A methyl ester group at the carboxyl terminus, which improves stability and reactivity in synthetic applications .

The InChI key (LFUIOAXMANYSCA-GFCCVEGCSA-N) and SMILES notation (O=C(OC)C(NCC1=CC=CC=C1)C(C)C) encode its stereochemistry and functional groups .

Physicochemical Characteristics

-

Hydrophobicity: The phenylmethyl group confers significant lipophilicity, reducing aqueous solubility but enhancing compatibility with organic solvents like dichloromethane or ethyl acetate .

-

Reactivity: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, enabling its use as a protecting group in peptide synthesis .

-

Stereochemical Impact: The D-configuration at the alpha-carbon differentiates it from L-valine derivatives, potentially influencing biological activity and enzyme interactions .

Table 1: Comparative Properties of D-Valine Derivatives

Synthesis and Production Strategies

Industrial Synthesis Pathways

The synthesis of D-Valine, N-(phenylmethyl)-, typically involves multi-step processes:

-

Amination of Isobutyraldehyde: Isobutyraldehyde is cyanated to form 2-amino-3-methylbutyronitrile, a precursor for valine derivatives .

-

Catalytic Hydrolysis: The nitrile undergoes hydrolysis using inorganic bases (e.g., NaOH) in the presence of ketone catalysts to yield racemic 2-amino-3-methylbutyramide .

-

Stereochemical Resolution: The racemic mixture is resolved using chiral agents like dibenzoyl-L-tartaric acid (L-DBTA) in acetone-water solvents, isolating the D-enantiomer .

-

Esterification and Protection: The resolved D-valine is reacted with benzyl bromide to introduce the phenylmethyl group, followed by methyl esterification .

Challenges in Production

-

Optical Purity: Achieving enantiomeric excess (ee) >99% requires precise control during resolution, as residual L-enantiomers can affect downstream applications .

-

Cost of Chiral Resolving Agents: The use of L-DBTA increases production costs, prompting research into enzymatic or asymmetric catalytic methods .

Applications in Medicinal Chemistry and Biochemistry

Peptide Synthesis

D-Valine, N-(phenylmethyl)-, serves as a building block in solid-phase peptide synthesis (SPPS):

-

The methyl ester acts as a temporary protecting group for the carboxyl moiety, which is removed via hydrolysis during chain elongation .

-

The phenylmethyl group stabilizes intermediates against racemization, critical for synthesizing peptides with defined stereochemistry .

Drug Design and Prodrug Development

-

Hydrophobic Prodrugs: The compound’s lipophilicity enhances membrane permeability, making it suitable for prodrug formulations of polar therapeutics .

-

Enzyme Targeting: Its D-configuration may evade recognition by mammalian proteases, prolonging circulation time in vivo .

| Brand | Purity | Price Range | Availability |

|---|---|---|---|

| D-Valine, N-(phenylmethyl)- | Undefined | Inquiry | Available Apr 2025 |

| (R)-Methyl 2-(benzylamino)-3-methylbutanoate HCl | 95.0% | Inquiry | Available May 2025 |

| N-Benzyl-D-valine methyl ester HCl | ≥95% | Discontinued | Discontinued |

Future Research Directions

Improving Synthetic Efficiency

-

Enzymatic Resolution: Exploring immobilized D-amino acid oxidases to replace chemical resolving agents .

-

Flow Chemistry: Continuous-flow systems could enhance yield and reduce waste in nitrile hydrolysis steps .

Biomedical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume